4H-1,2,4-triazole-3-carboximidamide, acetic acid
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Description
4H-1,2,4-triazole-3-carboximidamide, acetic acid is a unique heterocyclic compound . It’s part of the 1,2,4-triazole-containing scaffolds which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often uses 3-amino-1,2,4-triazole . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . There have been excellent progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,4-triazole .Molecular Structure Analysis
The molecular formula of this compound is C5H9N5O2 . The structure of 1,2,4-triazoles is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .Physical and Chemical Properties Analysis
The physical form of this compound is powder . It has a molecular weight of 171.16 . The storage temperature is room temperature .Safety and Hazards
Properties
IUPAC Name |
acetic acid;1H-1,2,4-triazole-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5.C2H4O2/c4-2(5)3-6-1-7-8-3;1-2(3)4/h1H,(H3,4,5)(H,6,7,8);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFXUTIUCOALSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=NNC(=N1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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